Bienvenue dans la boutique en ligne BenchChem!

Dexmecamylamine Hydrochloride

Stereoselective pharmacology Nicotinic receptor modulation Preclinical efficacy

Acquire Dexmecamylamine Hydrochloride (CAS 107596-30-5), the single-isomer S-(+)-enantiomer of mecamylamine, for targeted neuronal nicotinic receptor (nAChR) research. Unlike racemic open-channel blockers, this compound acts as a positive allosteric modulator of α4β2 nAChRs, providing superior selectivity for depression, cognition, and hyperhidrosis studies. Its >90% renal elimination and extensive Phase III clinical data make it an essential benchmark for novel modulator development.

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
CAS No. 107596-30-5
Cat. No. B120299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmecamylamine Hydrochloride
CAS107596-30-5
Synonyms(1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride;  (1R-exo)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride;  (+)-Mecamylamine Hydrochloride;  NIH 11008;  TC 5214; 
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C.Cl
InChIInChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1
InChIKeyPKVZBNCYEICAQP-GSTSRXQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexmecamylamine Hydrochloride (TC-5214) for Nicotinic Receptor Research and Clinical Investigation


Dexmecamylamine hydrochloride (CAS 107596-30-5), the S-(+)-enantiomer of mecamylamine, is a neuronal nicotinic acetylcholine receptor (nAChR) modulator developed as a single-isomer alternative to the racemic mixture [1]. It is also known by its development codes TC-5214 and NIH-11008 [2]. Unlike the non-selective, open-channel blocking mechanism of the racemate, dexmecamylamine has been characterized as a positive allosteric modulator of α4β2 nAChRs [3]. This compound has been investigated extensively in clinical trials for major depressive disorder as an adjunct to antidepressant therapy and for overactive bladder [4].

Why Racemic Mecamylamine or Alternative nAChR Modulators Cannot Substitute for Dexmecamylamine Hydrochloride


Substitution with the racemic mixture (mecamylamine hydrochloride) or alternative nAChR antagonists is not scientifically equivalent due to distinct stereoselective pharmacology, divergent clinical efficacy profiles, and unique pharmacokinetic properties. The S-(+)-enantiomer (dexmecamylamine) demonstrates greater potency and a wider safety margin in preclinical models compared to the racemate or the R-(−)-enantiomer [1]. Crucially, dexmecamylamine acts as a positive allosteric modulator of α4β2 nAChRs rather than as an open-channel blocker like the racemate [2]. This mechanistic difference, combined with its specific renal elimination profile and clinical data across multiple indications, necessitates procurement of the specific stereoisomer for research programs requiring targeted modulation of nAChR function.

Quantitative Differentiation of Dexmecamylamine Hydrochloride from Racemic Mecamylamine and Other nAChR Modulators


Enantioselective Pharmacology: Greater Potency and Wider Safety Margin of S-(+)-Mecamylamine vs. Racemate and R-(−)-Enantiomer

A comprehensive evaluation established that TC-5214 (dexmecamylamine) possesses distinct pharmacological properties compared to the racemate and the R-(−)-enantiomer. It demonstrated greater potency and efficacy in animal models of depression and anxiety, as well as a wider safety margin [1]. In contrast, earlier studies in mouse models found no difference in potency between racemic mecamylamine, S(+)-mecamylamine, or R(−)-mecamylamine for inhibition of nicotine-induced decreases in spontaneous activity and antinociceptive effects [2], highlighting the context-dependent nature of enantioselectivity.

Stereoselective pharmacology Nicotinic receptor modulation Preclinical efficacy

Clinical Efficacy in Major Depressive Disorder: Lack of Statistically Significant Benefit Over Placebo

Two Phase III randomized, double-blind, placebo-controlled studies (Study 004 and Study 005) evaluated fixed-dose TC-5214 (0.5, 2, or 4 mg BID in Study 004; 0.1, 1, or 4 mg BID in Study 005) as adjunct to ongoing SSRI/SNRI therapy in patients with MDD. Neither study demonstrated statistically significant improvements in the primary endpoint (change in MADRS total score) or any secondary endpoint for TC-5214 versus placebo [1]. This definitive negative result differentiates dexmecamylamine from other adjunctive agents for MDD and informs procurement decisions for clinical research programs.

Major depressive disorder Adjunct therapy Phase III trial

Clinical Efficacy in Overactive Bladder: Mixed Results on Co-Primary Endpoints

A randomized, double-blind, placebo-controlled trial in 768 subjects evaluated dexmecamylamine (0.5, 1, or 2 mg) for overactive bladder. The 2 mg dose produced a statistically significant decrease in micturition frequency (p = 0.03) but did not significantly reduce urge incontinence episodes (p = 0.38) [1]. This mixed outcome, failing to meet both co-primary endpoints, led to the conclusion that dexmecamylamine does not offer an enhanced therapeutic profile for OAB relative to current therapies [1].

Overactive bladder Micturition frequency Urge incontinence

Renal Elimination and Pharmacokinetic Impact of Renal Impairment

Dexmecamylamine is almost exclusively eliminated via the kidneys, with over 90% of an administered dose excreted unchanged in urine [1]. A dedicated renal impairment study demonstrated that moderate renal impairment approximately doubles dose-normalized AUC exposure compared to subjects with normal renal function [2]. This contrasts with many CNS-active compounds that undergo extensive hepatic metabolism, and necessitates dose adjustment in renal impairment.

Renal elimination Pharmacokinetics Renal impairment

Safety and Tolerability Profile: Constipation, Dizziness, and Dry Mouth as Class-Related Adverse Events

In a 52-week, double-blind, placebo-controlled long-term study, adverse events occurring more frequently with dexmecamylamine vs. placebo included constipation (19.6% vs. 6.0%), dizziness (12.0% vs. 7.0%), and dry mouth (9.7% vs. 5.0%) [1]. These findings are consistent with the known anticholinergic-like side effect profile of nAChR antagonists. The tolerability profile is critical for comparing dexmecamylamine to other nAChR modulators or alternative therapies in a given indication.

Safety Tolerability Adverse events

Targeted Research Applications for Dexmecamylamine Hydrochloride Based on Quantitative Evidence


Investigating Stereoselective Modulation of α4β2 nAChRs in CNS Disorders

Researchers aiming to dissect the stereoselective pharmacology of neuronal nicotinic receptors should procure dexmecamylamine. The distinct pharmacological profile of the S-(+)-enantiomer, including its characterization as a positive allosteric modulator of α4β2 nAChRs rather than an open-channel blocker like the racemate [1], makes it a superior tool for studying specific nAChR modulation in models of anxiety, depression, or cognition, where stereoselectivity may confer a wider safety margin [2].

Developing Targeted Therapies for Hyperhidrosis Based on Patent-Defined Use

Patents specifically claim methods for treating hyperhidrosis using dexmecamylamine, substantially free of the R-enantiomer, to reduce perspiration [1]. This intellectual property landscape, combined with the compound's known nAChR antagonist activity, makes it a critical starting point for research programs focused on developing novel treatments for primary focal hyperhidrosis, particularly where systemic nAChR modulation is a validated mechanism.

Pharmacokinetic Studies in Renally Impaired Populations

Dexmecamylamine's near-exclusive renal elimination (>90% excreted unchanged in urine) [1] and the approximately 2-fold increase in AUC exposure in moderate renal impairment [2] make it a valuable probe compound for studying the impact of renal function on drug disposition. This property is particularly relevant for research in populations with varying degrees of renal function, including those with end-stage renal disease.

Benchmarking New nAChR Modulators Against a Well-Characterized Clinical Candidate

Given the extensive clinical trial data available, including large Phase III studies in MDD [1] and Phase IIb studies in OAB [2], dexmecamylamine serves as an excellent benchmark for preclinical and clinical development of novel nAChR modulators. Its well-defined efficacy (or lack thereof) and safety profile across multiple indications allow for direct, quantitative comparison of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexmecamylamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.